2-[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-2-(2-chlorophenyl)acetonitrile
Description
2-[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-2-(2-chlorophenyl)acetonitrile is a heterocyclic compound featuring a 1,8-naphthyridine core substituted with two trifluoromethyl groups at positions 5 and 5. The acetonitrile moiety is further modified with a 2-chlorophenyl group at the α-position. This structural configuration imparts unique electronic and steric properties, making it relevant in pharmaceutical and materials science research.
Properties
IUPAC Name |
2-[5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-2-(2-chlorophenyl)acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H8ClF6N3/c19-13-4-2-1-3-9(13)11(8-26)14-6-5-10-12(17(20,21)22)7-15(18(23,24)25)28-16(10)27-14/h1-7,11H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTOBHZKOWUALDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C#N)C2=NC3=C(C=C2)C(=CC(=N3)C(F)(F)F)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H8ClF6N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-2-(2-chlorophenyl)acetonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Naphthyridine Core: The naphthyridine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminopyridine derivatives.
Introduction of Trifluoromethyl Groups: Trifluoromethylation can be achieved using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid under specific conditions.
Attachment of the Chlorophenyl Acetonitrile Moiety: This step involves the coupling of the chlorophenyl acetonitrile group to the naphthyridine core, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-2-(2-chlorophenyl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl moiety, with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while reduction can produce amine derivatives.
Scientific Research Applications
2-[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-2-(2-chlorophenyl)acetonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 2-[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-2-(2-chlorophenyl)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups and the naphthyridine ring play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of 1,8-naphthyridine-2-acetonitrile derivatives. Below is a systematic comparison with key analogs, focusing on substituent effects, physicochemical properties, and research applications.
Substituent Variations in the Phenyl Ring
a. 2-[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-2-(4-bromophenyl)acetonitrile
- CAS : 478043-29-7
- Molecular Formula : C₁₈H₈BrF₆N₃
- Molecular Weight : 460.17 g/mol
- Key Differences: The 4-bromophenyl substituent replaces the 2-chlorophenyl group, introducing a heavier halogen (Br vs. Cl) at the para position. The compound’s molecular weight is ~44.5 g/mol higher than the 2-chloro analog, impacting solubility and crystallinity .
b. 2-[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-2-(4-(trifluoromethyl)phenyl)acetonitrile
- Molecular Formula : C₁₉H₈F₉N₃
- Key Differences :
- A 4-trifluoromethylphenyl group replaces the 2-chlorophenyl moiety.
- The additional trifluoromethyl group amplifies electron-withdrawing effects, enhancing resistance to oxidative degradation but reducing solubility in polar solvents.
- This derivative may exhibit stronger π-π stacking interactions in crystal structures due to the planar trifluoromethyl group .
c. 2-[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-2-(3-chlorophenyl)acetonitrile
- CAS: Not explicitly listed (inferred from ).
- Key Differences: The 3-chlorophenyl substitution shifts the halogen to the meta position, reducing steric clash compared to the ortho (2-chloro) analog.
Physicochemical Properties
Notes:
- LogP : The 4-bromo and 4-CF₃ derivatives exhibit higher lipophilicity due to bulky substituents, while ortho- and meta-chloro analogs show moderate values.
- Solubility : The 2-chloro derivative’s ortho-substitution may reduce aqueous solubility compared to para-substituted analogs due to increased crystallinity .
Biological Activity
The compound 2-[5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-2-(2-chlorophenyl)acetonitrile is a member of the naphthyridine class of heterocyclic compounds, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article discusses the biological activity of this specific compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C18H13ClF6N3
- Molecular Weight : 463.76 g/mol
- CAS Number : Not specified in the sources
Biological Activity Overview
Research indicates that compounds containing the naphthyridine moiety exhibit various biological activities, including anti-cancer, anti-inflammatory, and antimicrobial effects. The specific compound under review has shown promising results in preliminary studies.
- Inhibition of Kinases : Naphthyridine derivatives are known to act as inhibitors of various kinases involved in cancer progression. For instance, studies have shown that related compounds inhibit cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation and cancer cell proliferation .
- Antimicrobial Properties : Some derivatives exhibit significant antimicrobial activity against a range of pathogens. The presence of trifluoromethyl groups enhances lipophilicity, potentially increasing membrane permeability and allowing for better interaction with microbial cells .
- Anti-inflammatory Effects : Compounds with similar structures have been reported to reduce inflammation through the inhibition of pro-inflammatory cytokines and pathways .
Case Study 1: Anticancer Activity
A study evaluating various naphthyridine derivatives demonstrated that compounds with substitutions similar to those in this compound showed significant cytotoxicity against cancer cell lines such as HeLa and A375. The mechanism was attributed to CDK inhibition leading to cell cycle arrest and apoptosis .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Naphthyridine A | HeLa | 1.7 |
| Naphthyridine B | A375 | 0.87 |
| Target Compound | HeLa | TBD |
Case Study 2: Antimicrobial Activity
In a screening for antimicrobial activity, derivatives similar to the target compound were tested against various bacterial strains. The results indicated that these compounds possessed significant antibacterial properties, potentially due to their ability to disrupt bacterial cell membranes .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| P. aeruginosa | TBD |
Structure-Activity Relationship (SAR)
The biological activity of naphthyridine derivatives is influenced by their structural features:
- Trifluoromethyl Groups : Enhance lipophilicity and bioactivity.
- Chlorophenyl Substituents : Contribute to the overall electronic properties influencing receptor binding.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
